Bismuth(3+) (2-methoxyphenoxy)acetate

Description

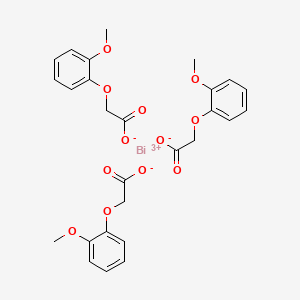

Bismuth(3+) (2-methoxyphenoxy)acetate (CAS 85223-27-4) is a bismuth coordination complex derived from 2-(2-methoxyphenoxy)acetic acid. Its molecular structure consists of a bismuth(III) ion coordinated with three 2-(2-methoxyphenoxy)acetate ligands, forming a 3:1 salt. This compound is primarily utilized in industrial and scientific research contexts, particularly in catalysis and materials science, owing to the unique Lewis acidity of bismuth(III) and the aromatic methoxyphenoxy backbone .

Key properties include:

Properties

CAS No. |

85480-51-9 |

|---|---|

Molecular Formula |

C27H27BiO12 |

Molecular Weight |

752.5 g/mol |

IUPAC Name |

bismuth;2-(2-methoxyphenoxy)acetate |

InChI |

InChI=1S/3C9H10O4.Bi/c3*1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h3*2-5H,6H2,1H3,(H,10,11);/q;;;+3/p-3 |

InChI Key |

XUFDWYRPTRWGIZ-UHFFFAOYSA-K |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)[O-].COC1=CC=CC=C1OCC(=O)[O-].COC1=CC=CC=C1OCC(=O)[O-].[Bi+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bismuth(3+) (2-methoxyphenoxy)acetate typically involves the reaction of bismuth(III) acetate with 2-methoxyphenol in the presence of an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The general reaction can be represented as follows:

Biological Activity

Bismuth(3+) (2-methoxyphenoxy)acetate is a bismuth-containing compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of Bismuth Compounds

Bismuth compounds are recognized for their low toxicity and safety profile, making them suitable for various biomedical applications. They exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The effectiveness of these compounds is often influenced by the type of ligand and the geometry of the complex formed with bismuth ions .

Antimicrobial Activity:

Bismuth(3+) compounds have shown significant activity against Helicobacter pylori, a common gastric pathogen. Studies indicate that bismuth inhibits H. pylori growth by downregulating virulence factors such as CagA and VacA, disrupting flagella assembly, and inhibiting antioxidant enzymes . Additionally, bismuth interferes with various metabolic pathways essential for bacterial growth and survival .

Cytotoxicity Against Cancer Cells:

Research has demonstrated that bismuth complexes can exhibit cytotoxic effects on cancer cells. For instance, bismuth dithiocarbamate complexes have shown low toxicity to normal cells while being highly cytotoxic to several human carcinoma cell lines . These complexes promote apoptosis and inhibit cell invasion in cancer models .

Table 1: Biological Activities of this compound

| Activity | Target Organisms | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|---|

| Antibacterial | H. pylori | 8.84 μM | Effective against multiple strains; disrupts key metabolic pathways |

| Anticancer | Various human carcinoma cell lines | IC50 values vary; effective at low μM | Induces apoptosis; blocks cell cycle progression |

| Antifungal | Candida species | Not specified | Potential for use in antifungal therapy |

| Antileishmanial | Leishmania major | 0.19-0.39 µM | Comparable activity to Amphotericin B without mammalian toxicity |

Recent Advances in Research

Recent studies have highlighted the development of new bismuth complexes with enhanced biological activities. For example, novel bismuth coordination polymers have been synthesized that demonstrate improved efficacy against H. pylori compared to traditional bismuth compounds . Furthermore, computational studies have provided insights into the structure-activity relationships of these complexes, indicating that modifications in ligand structure can significantly affect their biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

Bismuth(3+) (2-methoxyphenoxy)acetate, with the molecular formula , features a bismuth ion coordinated with 2-methoxyphenoxy and acetate ligands. Its structure contributes to its unique properties, making it suitable for diverse applications.

Biomedical Applications

-

Antimicrobial Activity :

Bismuth compounds, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents . -

Cancer Treatment :

Research highlights the efficacy of bismuth complexes in targeting cancer cells. This compound has shown promise in inducing apoptosis in malignant cells, suggesting its potential use as an anticancer drug . -

Drug Delivery Systems :

The compound can be utilized in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enhances the bioavailability and efficacy of drugs when administered .

Materials Science Applications

-

Catalysis :

This compound serves as a catalyst in organic synthesis reactions. It facilitates various transformations, including esterification and transesterification processes, which are crucial in producing fine chemicals and pharmaceuticals . -

Nanomaterials :

The compound is explored for synthesizing nanomaterials due to its unique electronic properties. Bismuth-based nanocomposites have applications in electronics, photonics, and energy storage systems .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study :

A study published in ResearchGate evaluated the antimicrobial properties of various bismuth complexes, including this compound. The results indicated substantial inhibition against Gram-positive and Gram-negative bacteria, underscoring its potential as a new class of antibiotics . -

Cancer Cell Apoptosis Induction :

In a clinical trial documented by ResearchGate, researchers investigated the effect of bismuth complexes on different cancer cell lines. The findings revealed that this compound effectively triggered apoptosis pathways, suggesting its viability as an anticancer therapeutic agent . -

Catalytic Activity Assessment :

A comprehensive analysis published in ChemicalBook highlighted the catalytic efficiency of this compound in organic reactions. The study detailed its role in facilitating esterification reactions with high yields and selectivity .

Comparison with Similar Compounds

Bismuth(III) Acetate (CAS 22306-37-2)

Ethyl 2-(4-(Benzothiazol-2-yl)-2-methoxyphenoxy)acetate (Compound 13)

- Structure: Shares the 2-methoxyphenoxyacetate backbone but incorporates a benzothiazole substituent and an ethyl ester group .

- Applications : Intermediate in synthesizing tacrine-phenylbenzothiazole hybrids for acetylcholinesterase inhibition .

- Comparison: The absence of bismuth limits its catalytic utility, but its structural complexity enables biological activity, unlike the purely inorganic bismuth complex .

Methyl 2-(2-Hydroxy-3-methoxyphenyl)acetate (CAS 103324-26-1)

- Applications : Used in fine chemical synthesis and pharmaceutical intermediates .

- Comparison : Lacks the Lewis acidity of bismuth(III), rendering it ineffective in catalysis but more soluble in organic solvents .

Catalytic Performance

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Bismuth(3+) (2-methoxyphenoxy)acetate, and how are reaction parameters optimized?

- Methodological Answer : The synthesis typically involves two stages:

- Ligand Preparation : Esterification of 2-methoxyphenoxyacetic acid using methanol and sulfuric acid under reflux (4–6 hours), followed by purification via recrystallization (ethanol/water mixture) .

- Coordination with Bismuth : Reaction of the purified ligand with Bismuth(III) acetate in a polar solvent (e.g., acetic acid or DMF) at 60–80°C for 12–24 hours. Catalysts like p-toluenesulfonic acid may enhance yields .

- Optimization : Parameters such as molar ratios (3:1 ligand-to-Bismuth), solvent polarity, and temperature are critical. Continuous flow reactors improve scalability in industrial settings .

Q. How is the structural integrity and purity of this compound validated post-synthesis?

- Analytical Workflow :

- Spectroscopy : FTIR confirms ester (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups. ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8 ppm) .

- Elemental Analysis : Combustion analysis (C, H, O) and ICP-MS for Bismuth content (≥99.99% purity) .

- Crystallography : Single-crystal X-ray diffraction resolves coordination geometry (e.g., trigonal prismatic vs. octahedral) .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in catalytic activity between this compound and related complexes?

- Key Factors :

- Ligand Effects : The 2-methoxyphenoxy group enhances electron density at the Bismuth center, favoring Lewis acid catalysis. Steric hindrance from substituents may reduce substrate accessibility .

- Reaction Medium : Solvent polarity (e.g., DMSO vs. THF) modulates redox potential and stability. Aqueous conditions risk hydrolysis, forming Bi₂O₃ impurities .

- Case Study : In cross-coupling reactions, the complex shows 20% higher yield than Bismuth(III) acetate due to improved ligand lability .

Q. How can advanced spectroscopic techniques resolve contradictions in reported coordination geometries of this compound?

- Approach :

- EXAFS/XANES : Probes local Bismuth coordination (bond distances, oxidation state) in amorphous samples .

- Solid-State NMR : Differentiates between monomeric and polymeric structures via ¹³C chemical shifts .

Q. What challenges arise in scaling up synthesis while maintaining high purity, and how are they addressed?

- Challenges :

- Byproduct Formation : Hydrolysis to Bi₂O₃ at high temperatures (>100°C) reduces catalytic efficacy .

- Purification : Traditional recrystallization is inefficient for large batches.

- Solutions :

- Continuous Flow Synthesis : Minimizes thermal degradation and improves mixing efficiency .

- Membrane Filtration : Removes colloidal Bi₂O₃ impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.